2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a bromo group and a thiazolidinone ring, which is further modified with a methoxybenzylidene moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:
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Formation of the Thiazolidinone Ring: : The initial step often involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.
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Benzylidene Formation: : The next step involves the condensation of the thiazolidinone intermediate with 4-methoxybenzaldehyde. This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid and carried out under reflux in a suitable solvent like ethanol or methanol.
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Bromination: : The final step is the bromination of the benzamide core. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride or aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl groups in the thiazolidinone ring or the benzamide moiety. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
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Substitution: : The bromo group in the benzamide core can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as sodium azide or potassium thiocyanate can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Azides, thiocyanates
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The thiazolidinone ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. The ability to modify its structure allows for the optimization of its pharmacological properties, enhancing its efficacy and reducing potential side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The thiazolidinone ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 2-bromo-N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 2-bromo-N-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide stands out due to the presence of the methoxy group on the benzylidene moiety. This functional group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more effective therapeutic agent.
Properties
Molecular Formula |
C18H13BrN2O3S2 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-bromo-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C18H13BrN2O3S2/c1-24-12-8-6-11(7-9-12)10-15-17(23)21(18(25)26-15)20-16(22)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,22)/b15-10- |
InChI Key |
OKXCHESEHSFJPR-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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